

# "long-term efficacy and safety of Anticancer agent 164"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 164 |           |
| Cat. No.:            | B12394085            | Get Quote |

An informed understanding of the long-term efficacy and safety of any therapeutic agent is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of "Anticancer agent 164," a designation that appears to refer to several distinct investigational compounds in preclinical or early clinical development. Due to the ambiguity in the common identifier "Anticancer agent 164," this guide will address the available data for the most prominently mentioned agents to provide a broad yet comparative perspective.

The primary entities identified as "Anticancer agent 164" or a similar designation include:

- CML-IN-1: A potent agent investigated for chronic myeloid leukemia (CML) and colorectal cancer.
- UM-164: A dual inhibitor of c-Src and p38 MAPK with potential applications in glioma and triple-negative breast cancer.
- Antitumor agent-164 (compound 60c): A colchicine-binding site inhibitor being explored for taxane-sensitive triple-negative breast cancer.
- Pembrolizumab (KEYNOTE-164 trial): An established immunotherapy agent whose clinical trial for colorectal cancer carries the "164" identifier.
- NTI164: A medicinal cannabis extract under investigation for neurological disorders, with less direct evidence as a primary anticancer agent from the provided information.



## **Comparative Efficacy Data**

The following table summarizes the available efficacy data for the identified "**Anticancer agent 164**" entities. It is important to note that direct comparison is challenging due to the different cancer types, stages of development, and methodologies used in the cited studies.



| Agent Name                              | Cancer Type                                                                                                          | Key Efficacy<br>Metrics                                                                                                                                                             | Source |
|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| CML-IN-1                                | Chronic Myeloid<br>Leukemia (K562 cell<br>line)                                                                      | IC50: 0.038 μM                                                                                                                                                                      | [1]    |
| Colorectal Cancer<br>(HCT116 cell line) | IC50: $8.04 \pm 0.94 \mu M$<br>(48h), $5.52 \pm 0.42 \mu M$<br>(72h)                                                 | [1]                                                                                                                                                                                 |        |
| UM-164                                  | Glioma (LN229 cells)                                                                                                 | Upregulated 172 genes and downregulated 171 genes associated with the Hippo pathway. Suppressed proliferation, migration, and spheroid formation.                                   | [2]    |
| Pembrolizumab<br>(KEYNOTE-164)          | Microsatellite<br>Instability-<br>High/Mismatch<br>Repair-Deficient (MSI-<br>H/dMMR) Metastatic<br>Colorectal Cancer | Cohort A (≥2 prior therapies): ORR: 32.8%; Median OS: 31.4 months; Median PFS: 2.3 months. Cohort B (≥1 prior therapy): ORR: 34.9%; Median OS: 47.0 months; Median PFS: 4.1 months. | [3][4] |



|                                       |                                                      | Data on specific         |     |
|---------------------------------------|------------------------------------------------------|--------------------------|-----|
| Antitumor agent-164<br>(compound 60c) | Taxane-sensitive<br>Triple-Negative Breast<br>Cancer | efficacy metrics such    | [5] |
|                                       |                                                      | as IC50 or response      |     |
|                                       |                                                      | rates are not detailed   |     |
|                                       |                                                      | in the provided search   |     |
|                                       |                                                      | results. It is described |     |
|                                       |                                                      | as a potent colchicine-  |     |
|                                       |                                                      | binding site inhibitor.  |     |

### **Long-Term Safety and Tolerability**

Comprehensive long-term safety data for CML-IN-1, UM-164, and Antitumor agent-164 (compound 60c) are not yet available as these appear to be in early-stage research. For Pembrolizumab, a well-established drug, the safety profile in the KEYNOTE-164 trial was found to be manageable and consistent with its known profile in other solid tumors.[4][6] No new safety signals were observed during the long-term follow-up of the KEYNOTE-164 study.[4]

### **Mechanistic Insights and Signaling Pathways**

Understanding the mechanism of action is crucial for evaluating the therapeutic potential and identifying potential combination strategies.

### **CML-IN-1 Signaling Pathway**

CML-IN-1 exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. In chronic myeloid leukemia, it significantly reduces the phosphorylation of proteins in the PI3K/Akt pathway, leading to apoptosis.[1] In colorectal cancer, it suppresses the MEK/ERK signaling pathway.[1]







Click to download full resolution via product page

Caption: Signaling pathways targeted by CML-IN-1.

### **UM-164 Signaling Pathway**

UM-164 is a dual inhibitor of c-Src and p38 MAPK. Its antitumor effect in glioma is mediated through the Hippo-YAP signaling pathway.[2] By inhibiting c-Src and p38 MAPK, UM-164 leads to the cytoplasmic translocation of YAP, reducing its nuclear activity and the expression of its target genes, which are involved in cell proliferation.[2]





Click to download full resolution via product page

Caption: UM-164 mechanism of action in glioma.

## **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of research findings. While comprehensive protocols are typically found in the full publications, the following outlines the general methodologies based on the provided information.

# Cell Viability and Proliferation Assays (for CML-IN-1 and UM-164)

• Cell Lines: K562 (CML), HCT116 (Colorectal Cancer), LN229 (Glioma).



- Methodology: Cells are seeded in multi-well plates and treated with varying concentrations of
  the anticancer agent or a vehicle control for specified durations (e.g., 48 or 72 hours). Cell
  viability is then assessed using standard assays such as MTT or CCK8, which measure
  metabolic activity as an indicator of cell number. The half-maximal inhibitory concentration
  (IC50) is calculated from the dose-response curves.
- · Workflow Diagram:



Click to download full resolution via product page

Caption: General workflow for cell viability assays.

## Western Blotting for Signaling Pathway Analysis (for CML-IN-1)

- Objective: To determine the effect of the agent on the phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, MEK/ERK).
- Methodology: Cancer cells are treated with the agent for a specified time. Whole-cell lysates
  are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins
  are then transferred to a membrane, which is incubated with primary antibodies specific to
  the phosphorylated and total forms of the target proteins. A secondary antibody conjugated
  to an enzyme is used for detection, and the resulting bands are visualized and quantified.

## **Alternative Therapeutic Strategies**

The landscape of cancer treatment is continually evolving, with numerous alternatives to small molecule inhibitors. These include:

• Immunotherapy: Agents like Pembrolizumab (an anti-PD-1 antibody) have shown significant efficacy in certain cancer types, particularly those with high microsatellite instability.[3][4]



- Targeted Therapy: Drugs that target specific genetic mutations or pathways driving cancer growth.[7]
- Natural Products: Many compounds derived from natural sources, such as vinca alkaloids and polyphenols, have demonstrated anticancer properties and serve as a basis for drug discovery.[7][8]
- Platinum-Based Chemotherapy: Cisplatin, carboplatin, and oxaliplatin remain cornerstone treatments for a wide range of malignancies, acting by inducing DNA damage in cancer cells.
   [9]

The choice of an alternative depends on the cancer type, its genetic makeup, and the patient's prior treatment history.

In conclusion, while "**Anticancer agent 164**" represents a promising area of research across several compounds, further investigation, particularly long-term in vivo studies and clinical trials, is necessary to fully elucidate their efficacy and safety profiles compared to existing and emerging cancer therapies. The data for Pembrolizumab from the KEYNOTE-164 trial, however, provides a clear benchmark for a clinically successful agent in a specific patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Phase II Open-Label Study of Pembrolizumab in Treatment-Refractory, Microsatellite Instability-High/Mismatch Repair-Deficient Metastatic Colorectal Cancer: KEYNOTE-164 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pembrolizumab for previously treated, microsatellite instability-high/mismatch repairdeficient advanced colorectal cancer: final analysis of KEYNOTE-164 - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]
- 6. merck.com [merck.com]
- 7. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Anticancer Agents: Recent Developments in Tumor Therapy | Anticancer Research [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["long-term efficacy and safety of Anticancer agent 164"].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394085#long-term-efficacy-and-safety-of-anticancer-agent-164]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com